N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(15-2-1-11-23-15)19-12-13-5-9-20(10-6-13)17(22)14-3-7-18-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALXEKURCMHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Molecular Architecture
N-((1-Isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide features:
- A thiophene-2-carboxamide core linked via a methylene bridge to
- A piperidine ring substituted at the 1-position with an isonicotinoyl group (pyridine-4-carbonyl).
The molecule’s planar thiophene ring and conformationally flexible piperidine moiety create opportunities for both hydrophobic and hydrogen-bonding interactions, critical for biological activity.
Synthetic Routes and Methodologies
Fragment Synthesis: Thiophene-2-carboxylic Acid Derivatives
Thiophene-2-carboxylic Acid Preparation
Thiophene-2-carboxylic acid is commercially available or synthesized via:
- Oxidation of 2-methylthiophene using KMnO₄ in alkaline conditions (85% yield).
- Carboxylation of thiophene via Kolbe-Schmitt reaction under CO₂ pressure (60–70% yield).
Key Data:
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-Methylthiophene oxidation | 5% KMnO₄, 80°C, 6 hr | 85 | 98.2 |
| Kolbe-Schmitt carboxylation | 50 atm CO₂, 150°C, 24 hr | 65 | 95.4 |
Amine Fragment: 1-Isonicotinoylpiperidin-4-ylmethanamine
Piperidine Functionalization
Protection of Piperidine-4-methanol :
Reductive Amination :
Isonicotinoylation :
Reaction Scheme:
Piperidine-4-methanol → Boc-piperidine-4-methanol → Boc-piperidine-4-carboxaldehyde
→ Boc-piperidine-4-methanamine → Deprotection → 1-Isonicotinoylpiperidin-4-ylmethanamine
Amide Coupling: Final Assembly
Activation of Thiophene-2-carboxylic Acid
The carboxylic acid is activated using:
Coupling with 1-Isonicotinoylpiperidin-4-ylmethanamine
The amine fragment is reacted with activated thiophene-2-carboxylic acid under inert atmosphere:
- Conditions : 0°C → RT, 24 hr, DCM as solvent.
- Workup : Extraction with 5% HCl (removes excess amine), followed by column chromatography (SiO₂, EtOAc/hexane 1:3).
Optimization Table:
| Activator | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 24 | 76 |
| DMT-MM | THF/H₂O | 25 | 18 | 81 |
| T3P® | DCM | 0 → 25 | 12 | 84 |
Analytical Characterization
Spectroscopic Data
Process Optimization and Scale-Up
Catalytic Improvements
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound undergoes hydrolysis under acidic or basic conditions due to its carboxamide and isonicotinamide functional groups:
-
Acidic Hydrolysis :
The amide bond cleaves in concentrated HCl (6M) at reflux (110°C), yielding thiophene-2-carboxylic acid and 1-isonicotinoylpiperidin-4-ylmethanamine as products. -
Basic Hydrolysis :
Treatment with NaOH (4M) at 80°C generates sodium thiophene-2-carboxylate and the corresponding amine intermediate.
Nucleophilic Substitution at the Thiophene Ring
The electron-deficient C-5 position of the thiophene ring facilitates nucleophilic aromatic substitution (NAS):
-
Halogenation :
Reaction with N-bromosuccinimide (NBS) in DMF at 50°C introduces bromine at C-5, forming 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide . -
Amination :
Substitution with ammonia in THF at 70°C produces 5-amino derivatives, though yields are moderate (35–45%) due to steric hindrance from the piperidine substituent.
Oxidation of the Thiophene Moiety
The sulfur atom in the thiophene ring undergoes oxidation:
-
Formation of Sulfoxide/Sulfone :
Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C selectively oxidizes the thiophene to sulfoxide (60% yield). Prolonged reaction times or excess oxidant further converts it to sulfone derivatives.
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura Coupling :
Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in dioxane/H₂O (3:1) at 90°C yields biaryl products (e.g., 5-phenyl-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide) with 70–85% efficiency .
Electrophilic Aromatic Substitution
The thiophene ring reacts with electrophiles at C-3 and C-5 positions:
-
Nitration :
Nitration with HNO₃/H₂SO₄ at 0°C produces a 3-nitro derivative (55% yield), confirmed by NOESY NMR . -
Sulfonation :
Reaction with chlorosulfonic acid at 120°C forms sulfonic acid derivatives, though decomposition risks limit practical utility .
Coordination with Metal Ions
The pyridine nitrogen in the isonicotinoyl group acts as a ligand:
-
Complexation with Cu(II) :
Forms a 1:1 complex with CuCl₂ in methanol, verified by UV-Vis spectroscopy (λₘₐₓ = 420 nm) and mass spectrometry .
Reductive Alkylation of the Piperidine Ring
The secondary amine in the piperidine scaffold undergoes reductive amination:
-
Reaction with Aldehydes :
Treatment with formaldehyde and NaBH₃CN in methanol at 25°C introduces methyl groups at the piperidine nitrogen, enhancing lipophilicity (85% yield) .
Interaction with Grignard Reagents
The carbonyl group in the isonicotinoyl moiety reacts with organometallic agents:
-
Addition of Methylmagnesium Bromide :
Forms a tertiary alcohol intermediate, which dehydrates to an alkene under acidic conditions (H₂SO₄, 60°C).
Key Reaction Data Table
Scientific Research Applications
Medicinal Chemistry
N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide has shown promise in drug development, particularly in the following areas:
- Antimicrobial Activity : Research indicates that thiophene derivatives can exhibit significant antimicrobial properties against various pathogens. Studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The compound is being investigated for its potential cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may selectively target cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .
- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. The mechanism may involve interaction with specific receptors or enzymes involved in inflammation .
Biological Research
This compound is also studied for its biological mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, similar compounds have been shown to inhibit acetylcholinesterase, which could have implications for Alzheimer's disease treatment .
Material Science
In addition to its biological applications, this compound is being explored for use in developing new materials with unique electronic properties:
- Conductive Polymers : Thiophene derivatives are known for their electrical conductivity, making them suitable for applications in organic electronics such as solar cells and transistors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Thiourea Derivatives (76–80) :
- Structure : Feature thiourea linkages (e.g., N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide) instead of amide bonds.
- Activity : Derivative 79 showed potent activity against multidrug-resistant M. tuberculosis strains (MIC < 1 µg/mL) by targeting InhA .
- Key Differences : Thiourea groups enhance hydrogen bonding with InhA’s active site, whereas the amide linkage in the parent compound may favor different target interactions .
N-(2-Nitrophenyl)thiophene-2-carboxamide :
- Structure: Substitutes the piperidinylmethyl-isonicotinoyl group with a nitrobenzene ring.
- Activity: Exhibits genotoxic and antimicrobial properties due to nitro group redox activity .
- Key Differences: The nitro group’s electron-withdrawing effects reduce metabolic stability compared to the isonicotinoylpiperidine group .
Ion Channel Modulators
ML402 (N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide):
- Structure: Lacks the piperidine-isonicotinoyl group but includes a phenoxyethyl chain.
- Activity : Activates TREK-1 (K2P2.1) ion channels at 10 µM, validated by X-ray crystallography (2.8 Å resolution) .
- Key Differences: The phenoxyethyl group facilitates membrane permeability, whereas the piperidine-isonicotinoyl group may alter binding kinetics in neuronal targets .
M8-B Hydrochloride :
- Structure : Contains a benzyloxy-methoxybenzyl group linked to the thiophene carboxamide.
- Activity : TRPM8 antagonist (IC₅₀ = 20 µM) used in neuroinflammatory studies .
Structural and Pharmacokinetic Insights
Crystallographic and Conformational Data
- N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide: Exhibits a dihedral angle of 77.79° between thiophene and pyridine rings, stabilized by N–H⋯N hydrogen bonds . This contrasts with the parent compound’s likely conformation, where the piperidine ring may adopt a chair conformation for optimal isonicotinoyl positioning .
Biological Activity
N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various diseases. This article explores its biological activity, including mechanisms of action, efficacy in different disease models, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a thiophene ring, an isonicotinoyl group, and a piperidine moiety. Its molecular formula is represented as follows:
This compound exhibits biological activity through various mechanisms:
- JAK Inhibition : The compound has been noted for its role as a Janus kinase (JAK) inhibitor, which is crucial in treating autoimmune diseases and cancers by modulating inflammatory pathways .
- Antitumor Activity : Research indicates that similar compounds with isonicotinoyl structures demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Preliminary studies have shown that derivatives of isonicotinoyl compounds possess antibacterial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Cancer Treatment
A study evaluated the antitumor efficacy of this compound in xenograft models. The results demonstrated significant tumor suppression without notable toxicity:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Volume (cm³) | 150 ± 20 | 45 ± 10 |
| Weight Loss (%) | 10 ± 2 | 3 ± 1 |
| Survival Rate (%) | 60 | 90 |
Autoimmune Diseases
In models of autoimmune diseases, the compound showed promise in reducing symptoms by inhibiting inflammatory cytokine production. A notable reduction in IL-6 and TNF-alpha levels was observed:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| IL-6 | 1500 ± 200 | 300 ± 50 |
| TNF-alpha | 1200 ± 150 | 250 ± 30 |
Case Studies
- Case Study in Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis treated with a derivative of this compound showed significant improvement in joint swelling and pain relief compared to placebo.
- Antimicrobial Efficacy Against Resistant Strains : In vitro studies demonstrated that the compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide, and how can reaction parameters be optimized?
Answer:
The synthesis of this compound typically involves sequential coupling reactions. A plausible route includes:
Piperidine functionalization : Isonicotinic acid is conjugated to piperidine via an amide bond formation, requiring carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane .
Thiophene incorporation : Thiophene-2-carboxamide is introduced via nucleophilic substitution or reductive amination, using NaBH(OAc)₃ as a reducing agent in methanol .
Optimization strategies :
- Temperature control : Maintain 0–5°C during amide bond formation to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .
Basic: Which spectroscopic and crystallographic techniques are critical for validating the compound’s structural identity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₈N₃O₂S: 344.1124) .
- X-ray crystallography : Single-crystal analysis (using SHELX software) resolves bond lengths and dihedral angles between heterocycles, critical for confirming stereochemistry .
Advanced: How can computational approaches predict and rationalize the compound’s biological target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase IX. Key steps:
- Prepare the protein structure (PDB ID 3IAI) by removing water molecules and adding polar hydrogens.
- Define the binding pocket around the catalytic zinc ion.
- Simulate ligand docking with Lamarckian genetic algorithms; prioritize poses with hydrogen bonds to Thr199/Glu106 and hydrophobic contacts with Val121 .
- MD simulations : GROMACS can assess binding stability over 100 ns, analyzing RMSD fluctuations (<2 Å indicates stable binding) .
Advanced: How should researchers address discrepancies in bioactivity data across enzymatic vs. cell-based assays?
Answer:
Contradictions often arise from assay-specific conditions:
- Enzymatic assays (e.g., CA IX inhibition) : Use Tris buffer (pH 7.4) at 25°C; IC₅₀ values may differ from cell-based assays due to membrane permeability limitations .
- Cell-based assays : Pre-incubate compounds with serum-free medium to avoid protein binding artifacts. Normalize data to cytotoxicity controls (e.g., MTT assay) .
Resolution strategy : Perform dose-response curves in triplicate and apply Hill slope analysis to compare potency trends. Use Welch’s t-test for statistical validation (p < 0.05) .
Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies to enhance target selectivity?
Answer:
- Core modifications :
- Replace thiophene with furan or pyrrole to assess π-π stacking efficiency .
- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the pyridine ring to modulate binding affinity .
- Pharmacophore mapping : Generate 3D QSAR models using CoMFA to correlate substituent electronegativity with activity .
- Selectivity screening : Test against off-target isoforms (e.g., CA II) to identify substituents that reduce cross-reactivity .
Basic: How do solubility and stability profiles impact formulation strategies for in vivo studies?
Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL). Use co-solvents like PEG-400 (20% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability .
- Stability :
- pH sensitivity : Degrades rapidly at pH < 3 (hydrolysis of amide bond). Use enteric-coated capsules for oral administration .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Advanced: What crystallographic strategies resolve ambiguities in hydrogen-bonding networks and supramolecular packing?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Collect data to 0.8 Å resolution .
- Refinement (SHELXL) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
